7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, morpholinyl, and propoxyphenyl substituents. Common reagents used in these reactions include chlorinating agents, morpholine, and propoxyphenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demorpholinylated compounds.
Scientific Research Applications
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Chromene Derivatives: Compounds with a chromene core, often studied for their antioxidant and anticancer properties.
Pyrrole Derivatives: Molecules with a pyrrole ring, used in the development of pharmaceuticals and agrochemicals.
Uniqueness
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H29ClN2O5 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29ClN2O5/c1-2-14-34-20-7-4-18(5-8-20)24-23-25(31)21-17-19(28)6-9-22(21)35-26(23)27(32)30(24)11-3-10-29-12-15-33-16-13-29/h4-9,17,24H,2-3,10-16H2,1H3 |
InChI Key |
DJWNNMCKFRYWOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.